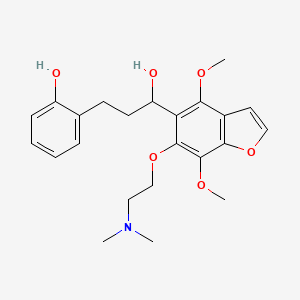
Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate is an organic compound belonging to the class of cyclopropane carboxylates. This compound is characterized by its cyclopropane ring, which is substituted with two chlorine atoms and a phenyl group, making it a versatile molecule in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate typically involves the reaction of phenylcyclopropane with dichlorocarbene. Dichlorocarbene can be generated in situ from chloroform and a strong base such as potassium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with nucleophiles such as thiophenolate, leading to the formation of di(phenylthio) derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Ring-Opening Reactions: Under acidic or basic conditions, the cyclopropane ring can be opened to form linear or branched products.
Common Reagents and Conditions
Substitution: Sodium thiophenolate in methanol is commonly used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Di(phenylthio) derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Ring-Opening: Linear or branched carboxylic acids or esters.
Applications De Recherche Scientifique
Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical transformations. The molecular pathways involved include nucleophilic substitution and ring-opening reactions, leading to the formation of biologically active intermediates.
Comparaison Avec Des Composés Similaires
Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate can be compared with other cyclopropane derivatives, such as:
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: Similar structure but with a methyl group instead of a phenyl group.
Cycloprothrin: A related compound with a cyano group and phenoxyphenyl substituent.
Permethrin: A well-known insecticide with a similar cyclopropane structure but different substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
39872-20-3 |
|---|---|
Formule moléculaire |
C11H10Cl2O2 |
Poids moléculaire |
245.10 g/mol |
Nom IUPAC |
methyl 2,2-dichloro-3-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H10Cl2O2/c1-15-10(14)9-8(11(9,12)13)7-5-3-2-4-6-7/h2-6,8-9H,1H3 |
Clé InChI |
BRJBXJNEVALXNT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(C1(Cl)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid](/img/structure/B14670979.png)
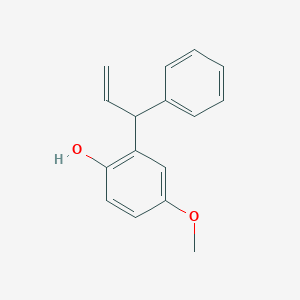
![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
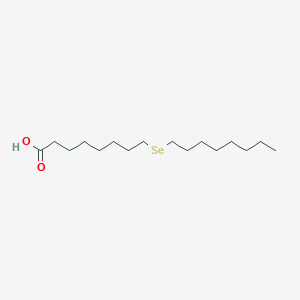
![14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one](/img/structure/B14670995.png)
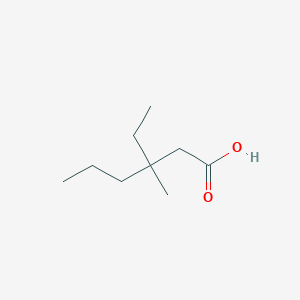
![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-](/img/structure/B14671013.png)
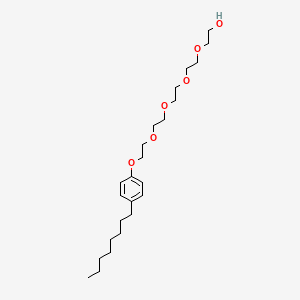
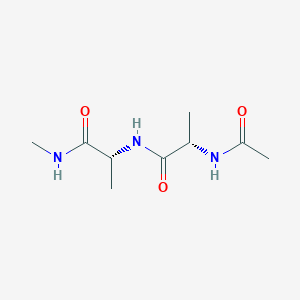
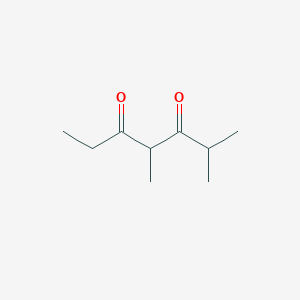
![4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14671031.png)
